molecular formula C22H27ClO5 B019370 Osaterone acetate CAS No. 105149-00-6

Osaterone acetate

Cat. No. B019370
M. Wt: 406.9 g/mol
InChI Key: KKTIOMQDFOYCEN-OFUYBIASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Osaterone acetate is a synthetic steroidal anti-androgen agent . It’s used in veterinary medicine, specifically for the treatment of benign prostatic hypertrophy (BPH) in male dogs . The medicine is available as 1.875 mg, 3.75 mg, 7.5 mg, or 15 mg tablets .


Synthesis Analysis

Osaterone acetate is synthesized from 3,20-dioxopregn-4-en-17-yl acetate . The chirality of the active substance is imparted by the starting material and does not change during the synthetic process .


Molecular Structure Analysis

The molecular formula of Osaterone acetate is C22H27ClO5 . Its average mass is 406.900 Da and its monoisotopic mass is 406.154694 Da . The molecule contains a total of 58 bonds .


Chemical Reactions Analysis

Osaterone acetate is practically insoluble in water, thus micronised material is used, as small particle size generally enhances absorption of drugs . The active substance does not exhibit polymorphism .


Physical And Chemical Properties Analysis

Osaterone acetate is freely soluble in chloroform and tetrahydrofuran, soluble in acetonitrile, slightly soluble in methanol and ethanol, very slightly soluble in ether and practically insoluble in water . Its melting point is 257°C . The log octanol-water partition coefficient is 2.72 and its water solubility estimate is 13.26 mg/L at 25°C .

Scientific Research Applications

  • Reproductive Use in Stud Dogs :

    • Osaterone acetate is used for the continuous reproductive use of stud dogs with BPH, mainly causing a temporary reduction in semen volume and a subsequent increase in semen concentration without altering libido (Niżański et al., 2022).
  • Therapeutic Agent for BPH :

    • At a dosage of 0.2 mg/kg or higher, osaterone acetate significantly regresses prostatic hypertrophy in dogs during the early stage, suggesting its potential as a therapeutic agent for BPH (Tsutsu et al., 2000).
  • Sonographic Improvement :

    • Both osaterone acetate and deslorelin acetate lead to significant sonographic improvement in dogs suffering from BPH (Niżański et al., 2020).
  • Increase in Zinc Concentrations :

    • Treatment with osaterone acetate in dogs with BPH leads to a significant increase in zinc (Zn2+) concentrations, which correlates with the return to normal sperm values (Ferré-Dolcet et al., 2021).
  • Comparison with Other Drugs :

    • Osaterone acetate reduces prostate volume significantly more quickly than delmadinone, but both drugs effectively reduce clinical signs and induce complete clinical remission (Albouy et al., 2008).
  • Reduction of Adrenal Gland Weight :

    • In mice, osaterone acetate reduces adrenal gland weight, and its oxidation is catalyzed by a novel cytochrome P450 in mouse liver (Minato et al., 1999).
  • Rapid and Marked Reduction in Prostatic Volume :

    • Osaterone acetate rapidly and markedly reduces prostatic volume in dogs with BPH (T.R. et al., 2016).
  • Clinical Applicability :

    • Osaterone acetate is clinically applicable as a therapeutic drug for BPH in dogs, inhibiting prostatic hypertrophy during the early phase (Tsutsui et al., 2001).
  • Comparison of Clinical Effectiveness :

    • Both osaterone acetate and deslorelin acetate are effective for BPH treatment in dogs, with osaterone acetate showing quicker alleviation of symptoms (Niżański et al., 2020).
  • Metabolism and Metabolites :

    • Osaterone acetate is metabolized into eleven metabolites in dogs and humans after oral administration (Minato et al., 2005).
  • Other Applications :

    • Osaterone acetate temporarily resolved clinical signs and hematuria in a male pied tamarin with BPH (Barbón et al., 2016).

Safety And Hazards

Osaterone acetate is harmful if swallowed and is suspected of damaging fertility or the unborn child . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of accidental ingestion, medical advice should be sought immediately .

properties

IUPAC Name

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO5/c1-12(24)22(28-13(2)25)8-6-16-14-9-18(23)17-10-19(26)27-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3/t14-,15+,16+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTIOMQDFOYCEN-OFUYBIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030455
Record name Osaterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osaterone acetate

CAS RN

105149-00-6
Record name (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osaterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osaterone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-alpha-Acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione
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Record name OSATERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
W Niżański, M Ochota, C Fontaine, J Pasikowska - Animals, 2020 - mdpi.com
… osaterone acetate has been registered for BPH treatment in dogs. The active substance of osaterone acetate … of the treatment efficacy of osaterone acetate or deslorelin acetate in male …
Number of citations: 11 www.mdpi.com
T TSUTSUI, T HORI, M SHIMIZU, H ORIMA… - Journal of Veterinary …, 2000 - jstage.jst.go.jp
… the early stage by oral administration of osaterone acetate. Furthermore, clinical symptoms of BPH were also improved early by administering osaterone acetate at 0.2 mg/ kg or higher. …
Number of citations: 28 www.jstage.jst.go.jp
T TSUTSUI, T HORI, M SHIMIZU… - Journal of Veterinary …, 2001 - jstage.jst.go.jp
The effects of osaterone acetate (OSA), which is an anti-androgen agent being developed as a therapeutic drug for benign prostatic hypertrophy (BPH) in dogs, on the degree of …
Number of citations: 37 www.jstage.jst.go.jp
K Minato, S Honma, Y Shinohara, T Hashimoto - Steroids, 2005 - Elsevier
Osaterone acetate (17α-acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione; OA) is a steroidal antiandrogen. In order to clarify the species differences, metabolites of OA were …
Number of citations: 4 www.sciencedirect.com
P Socha, S Zduńczyk, D Tobolski… - Polish journal of …, 2018 - bibliotekanauki.pl
… osaterone acetate (OSA) in the treatment of benign prostatic hyperplasia (BPH) in dogs. Osaterone acetate (… Osaterone acetate induced the complete clinical remission in approximately …
Number of citations: 13 bibliotekanauki.pl
H Fuse, S Fukumoto, H Sone, Y Miyata… - Journal of Bone and …, 1997 - Wiley Online Library
A new synthetic steroid, 17α‐acetoxy‐chloro‐2‐oxa‐4,6‐pregnadiene‐3,20‐dione (osaterone acetate, TZP‐4238), has a potent antiandrogenic and gestagenic action with virtually no …
Number of citations: 20 asbmr.onlinelibrary.wiley.com
W Niżański, M Eberhardt, M Ochota, C Fontaine… - Animals, 2022 - mdpi.com
… Our study showed that both deslorelin acetate and osaterone acetate significantly affected the properties of canine ejaculate. The use of deslorelin acetate excluded stud dogs from …
Number of citations: 4 www.mdpi.com
K Minato, N Koizumi, S Honma, K Tsukamoto… - Drug metabolism and …, 2002 - ASPET
The pharmacokinetics and biliary excretion of osaterone acetate (17α-acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione; OA), a new steroidal antiandrogen, were investigated in …
Number of citations: 8 dmd.aspetjournals.org
W Niżański, M Ochota, C Fontaine, J Pasikowska - Animals, 2020 - mdpi.com
… of two different medications: osaterone acetate (Ypozane TM ), a … Both investigated medications (osaterone acetate and … slowly, but its effect lasted longer than for osaterone acetate. …
Number of citations: 10 www.mdpi.com
L Ferré‐Dolcet, L Frigotto, B Contiero… - … in Domestic Animals, 2022 - Wiley Online Library
Benign prostatic hyperplasia (BPH) may alter prostatic fluid biochemical composition causing reduced fertility. Osaterone acetate (OA) is an androgen receptor antagonist marketed for …
Number of citations: 7 onlinelibrary.wiley.com

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